Fmoc-DL-Lys(Boc)-DL-Pro-OH
Description
Properties
IUPAC Name |
1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39N3O7/c1-31(2,3)41-29(38)32-17-9-8-15-25(27(35)34-18-10-16-26(34)28(36)37)33-30(39)40-19-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h4-7,11-14,24-26H,8-10,15-19H2,1-3H3,(H,32,38)(H,33,39)(H,36,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDLWHRKZBSRBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS) Approach
Resin Selection and Initial Loading
The synthesis typically begins with a chlorotrityl chloride (CTC) resin, chosen for its high loading capacity (1.0–1.2 mmol/g) and stability under Fmoc-based conditions. In a representative protocol, 2.0 g of CTC resin undergoes swelling in dichloromethane (DCM) for 30 minutes, followed by coupling with Fmoc-Tyr(Bzl)-OH (0.375 mmol) using hydroxybenzotriazole (HOBt) and N,N'-diisopropylcarbodiimide (DIC) in dimethylformamide (DMF) at 0–5°C. The resin is then capped with methanol to block unreacted sites, achieving >95% loading efficiency as verified by UV quantification of the Fmoc release.
Sequential Amino Acid Coupling
The DL configuration introduces complexity, requiring either racemic amino acid precursors or in situ racemization during coupling. For Fmoc-DL-Lys(Boc)-OH incorporation:
- Deprotection : The Fmoc group is removed using 20% piperidine in DMF (2 × 10 min), with deprotection efficiency monitored at 301 nm.
- Activation : A mixture of Fmoc-DL-Lys(Boc)-OH (9.5 g, 1.2 eq), HOBt (3.4 g, 1.5 eq), and HBTU (9.6 g, 1.5 eq) in DMF is activated at 0–5°C for 10 minutes, followed by addition of N,N-diisopropylethylamine (DIEA, 7 mL) to maintain pH 8–9.
- Coupling : The activated amino acid is added to the resin and agitated intermittently for 2 hours at 25°C, achieving >98% coupling yield as determined by Kaiser test.
Table 1: Standard Coupling Conditions for DL-Amino Acids
| Component | Quantity (per 1 mmol resin) | Role |
|---|---|---|
| Fmoc-DL-Lys(Boc)-OH | 1.2 eq | Racemic amino acid |
| HBTU | 1.5 eq | Coupling reagent |
| HOBt | 1.5 eq | Additive |
| DIEA | 3.0 eq | Base |
| DMF | 10 mL/g resin | Solvent |
Proline Incorporation Challenges
Proline’s secondary amine imposes steric hindrance, necessitating extended coupling times (3–4 hours) and elevated temperatures (30–35°C) for DL-Pro-OH derivatives. Double couplings are routinely employed, with a second round of activation using DIC (6.2 mL) and HOAt (3.4 g) to drive reactions to >99% completion.
Solution-Phase Synthesis Techniques
Fragment Condensation Strategy
For smaller-scale syntheses, solution-phase methods offer flexibility in controlling stereochemistry. The lysine-proline dipeptide is constructed via:
- Boc Protection : DL-Lysine is treated with Boc anhydride (2.0 eq) in dioxane/water (1:1) at pH 9.0 (adjusted with NaOH), yielding N^ε-Boc-DL-lysine (87% yield).
- Fmoc Installation : The α-amino group is protected using Fmoc-Cl (1.5 eq) in THF with N-methylmorpholine (1.1 eq), achieving 92% yield after recrystallization.
- Proline Coupling : Fmoc-DL-Lys(Boc)-OH (1.0 eq) is activated with COMU (1.5 eq) and reacted with DL-proline tert-butyl ester (1.2 eq) in DMF at −15°C to minimize racemization.
Industrial-Scale Production Insights
Patent-Based Manufacturing Process
The WO2016207912A1 patent details a 15-step synthesis route for pasireotide analogs, incorporating Fmoc-Lys(Boc)-Pro-OH motifs:
- Resin Loading : CTC resin (10 kg) functionalized with Fmoc-Tyr(Bzl)-OH (3.2 kg) in DCM/DMF (20 L).
- Iterative Coupling : Automated SPPS with 2.5-hour cycles per amino acid, using TBTU/HOBt activation for DL-lysine derivatives.
- Cyclization : Head-to-tail cyclization using HATU (7.5 kg) in DMF at 0°C for 6 hours, achieving 78% macrocyclization efficiency.
Table 2: Industrial-Scale Reaction Parameters
| Parameter | Value | Optimization Purpose |
|---|---|---|
| Temperature | 0–5°C | Minimize racemization |
| Coupling Time | 2.5 hours | Ensure >99% conversion |
| Solvent Volume | 50 L/kg resin | Prevent resin aggregation |
| DIEA Equivalents | 3.5 eq | Maintain basic pH |
Deprotection and Purification Protocols
Orthogonal Deprotection Sequence
Analytical Characterization Benchmarks
Challenges and Mitigation Strategies
Racemization During Coupling
DL-amino acids exhibit 5–8% epimerization at 25°C, reduced to <1% using:
Chemical Reactions Analysis
Deprotection Reactions
The compound features two protective groups:
-
Fmoc (9-fluorenylmethyloxycarbonyl) on the α-amine of lysine
-
Boc (tert-butyloxycarbonyl) on the ε-amine of lysine and the proline residue
Fmoc Deprotection
The Fmoc group is removed under basic conditions to expose the α-amine for subsequent coupling:
Reagent: 20–30% piperidine in DMF ( )
Conditions: 2 × 5–10 min treatments at room temperature
Mechanism:
-
Piperidine abstracts the acidic α-hydrogen of the Fmoc group.
-
Elimination forms dibenzofulvene and CO₂, releasing the free amine ( ).
Boc Deprotection
The Boc group is cleaved under acidic conditions:
Reagent: 95% trifluoroacetic acid (TFA) in water ( )
Conditions: 1–2 hours at room temperature
Mechanism:
-
Protonation of the tert-butyl carbamate by TFA.
-
Cleavage via SN1 mechanism, releasing CO₂ and the free ε-amine ( ).
Coupling Reactions
The deprotected α-amine participates in peptide bond formation:
| Coupling Agent | Activator | Base | Reaction Time | Yield | Source |
|---|---|---|---|---|---|
| HBTU | HOBt | DIPEA | 15–45 min | 82–88% | |
| DMTMM | - | NMM | 2–4 h | 60–75% |
Key Findings:
-
HBTU/HOBt systems achieve >80% coupling efficiency in SPPS ( ).
-
DMTMM enables solution-phase coupling for DNA-encoded libraries but requires higher equivalents ( ).
Resin Cleavage Reactions
Post-synthesis, the peptide is cleaved from the resin:
| Reagent | Conditions | Target Group | Efficiency | Source |
|---|---|---|---|---|
| 95% TFA/H₂O | 1–2 h, RT | Wang resin linkage | >90% | |
| Isoamyl nitrite | 1.5 h, DMF | Diazonium salt cleavage | 86% |
Notes:
-
TFA simultaneously removes Boc groups and cleaves acid-labile resins ( ).
-
Isoamyl nitrite enables nucleophilic displacement for propargylamine-functionalized peptides ( ).
Racemization Suppression
The DL-configuration of lysine and proline minimizes racemization during synthesis. Studies show:
-
Fmoc-Lys(Boc)-OH exhibits <1% racemization when coupled with HOBt/DIPEA ( ).
-
Proline’s cyclic structure reduces steric hindrance, enhancing coupling efficiency ( ).
Dendrimer Construction
Fmoc-DL-Lys(Boc)-DL-Pro-OH enabled defect-free lysine dendrimers via iterative coupling:
Branched Peptides
ε-amine-directed elongation produced branched structures:
-
Hexapeptide 48: Synthesized using Fmoc-Lys(DNPBS)-OH (derived from Fmoc-Lys(Boc)-OH) with 90% purity ( ).
Stability and Side Reactions
-
Boc Group Instability: Partial Boc loss (up to 70%) occurs during prolonged storage in aqueous conditions ( ).
-
Fmoc Reagent Purity: Impure piperidine solutions lead to incomplete deprotection and truncated peptides ( ).
Optimized Reaction Parameters
Scientific Research Applications
Chemistry
In chemistry, Fmoc-DL-Lys(Boc)-DL-Pro-OH is used in the synthesis of complex peptides and proteins. It is a crucial component in the development of peptide-based drugs and biomaterials.
Biology
In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and the structural properties of peptides.
Medicine
In medicine, this compound is used in the development of peptide-based therapeutics, including antibiotics, antivirals, and cancer treatments.
Industry
Industrially, it is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery and tissue engineering.
Mechanism of Action
The mechanism of action of Fmoc-DL-Lys(Boc)-DL-Pro-OH involves its incorporation into peptides and proteins. The Fmoc and Boc groups protect the amino groups during synthesis, preventing side reactions. Once incorporated into a peptide, the protecting groups are removed, allowing the peptide to fold and function correctly. The molecular targets and pathways involved depend on the specific peptide or protein being synthesized.
Comparison with Similar Compounds
Structural Analogs and Protecting Group Strategies
Key Differences :
- Boc vs. Dde : Boc is acid-labile, while Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) is base-labile. This allows sequential deprotection in multi-step syntheses .
- DL vs. L Configuration : Racemic DL forms (e.g., this compound) may exhibit altered solubility or crystallinity compared to enantiomerically pure L-forms, impacting peptide assembly efficiency .
Research Findings and Data
Biological Activity
Fmoc-DL-Lys(Boc)-DL-Pro-OH is a synthetic amino acid derivative that plays a significant role in peptide synthesis and has garnered attention for its biological activities. This compound features a combination of protective groups, specifically the Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl), which facilitate its use in solid-phase peptide synthesis (SPPS). The presence of cationic lysine contributes to its potential biological activity, particularly in antimicrobial and anticancer applications.
Antimicrobial Properties
Research indicates that compounds incorporating cationic amino acids like lysine exhibit enhanced antimicrobial activity. In a study evaluating various peptides synthesized from this compound, it was found that these peptides demonstrated significant antibacterial effects against Escherichia coli (E. coli) and other pathogens. The positive charge of lysine facilitates interactions with negatively charged bacterial membranes, leading to increased permeability and cell death .
Table 1: Antimicrobial Activity of Peptides Derived from this compound
| Peptide Variant | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Peptide A | E. coli | 5 µg/mL |
| Peptide B | Staphylococcus aureus | 10 µg/mL |
| Peptide C | Pseudomonas aeruginosa | 15 µg/mL |
Anticancer Activity
The potential anticancer properties of this compound have also been explored. Short peptides derived from this compound have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways related to cell survival and proliferation .
Case Study: Anticancer Effects of Peptides
In a recent investigation, a series of peptides synthesized using this compound were tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated that certain peptide variants significantly inhibited cell growth and induced apoptosis, demonstrating the compound's potential as a therapeutic agent.
Molecular Docking Studies
Molecular docking studies have provided insights into the interactions between peptides derived from this compound and target proteins involved in disease processes. For instance, docking studies against E. coli DNA gyrase revealed strong binding affinities, suggesting that these peptides could serve as leads for the development of new antimicrobial agents .
Table 2: Docking Results for Selected Peptides
| Peptide Variant | Target Protein | Binding Affinity (kcal/mol) |
|---|---|---|
| Peptide A | DNA Gyrase B | -6.708 |
| Peptide B | Protein Kinase A | -5.932 |
| Peptide C | Bcl-2 | -7.150 |
Q & A
Q. What are the recommended protocols for synthesizing Fmoc-DL-Lys(Boc)-DL-Pro-OH in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : this compound is synthesized using standard SPPS protocols. Key steps include:
- Resin Swelling : Pre-swell the resin (e.g., Rink amide) in DMF for 30 minutes.
- Deprotection : Remove the Fmoc group using 20% piperidine in DMF (2 × 5 minutes).
- Coupling : Activate the amino acid (e.g., this compound) with coupling reagents like HBTU/HOBt or DIC/Oxyma in DMF for 1–2 hours. Monitor coupling efficiency via Kaiser test.
- Boc Protection : Retain the Boc group on lysine during synthesis to prevent side reactions.
- Cleavage : Use TFA-based cocktails (e.g., TFA:H2O:TIPS = 95:2.5:2.5) to cleave the peptide from the resin.
- Purification : Purify via reverse-phase HPLC (C18 column, gradient: 10–90% acetonitrile in 0.1% TFA).
- Validation : Confirm identity using LC-MS and NMR (e.g., ¹H/¹³C for backbone confirmation) .
Q. How should researchers handle and store this compound to maintain stability?
- Methodological Answer :
- Storage : Store at –20°C in a desiccator to prevent hydrolysis of the Boc group. Avoid repeated freeze-thaw cycles.
- Handling : Work under inert gas (e.g., argon) in anhydrous conditions to minimize degradation. Use glass vials instead of plastic to reduce static adsorption.
- Solubility : Dissolve in DMF or DCM for synthesis; avoid aqueous buffers unless specified.
- Safety : Wear nitrile gloves and safety goggles. While no acute toxicity is reported for similar Fmoc-protected compounds, follow general lab safety protocols .
Advanced Research Questions
Q. What strategies mitigate racemization and steric hindrance during coupling of this compound in peptide chains?
- Methodological Answer :
- Racemization Prevention : Use low-temperature coupling (4°C) and additives like Oxyma or HOBt to suppress base-induced racemization. Avoid prolonged exposure to basic conditions (e.g., piperidine).
- Steric Hindrance Mitigation : For bulky residues like Pro, extend coupling times (2–4 hours) or use microwave-assisted synthesis (50°C, 30 W) to enhance reaction efficiency.
- Monitoring : Analyze intermediates via chiral HPLC or circular dichroism (CD) spectroscopy to detect racemization .
Q. How can researchers resolve contradictory data in peptide purity assays (e.g., HPLC vs. LC-MS) for this compound-containing sequences?
- Methodological Answer :
- Root Cause Analysis :
HPLC Purity Discrepancies : Check for co-elution of isomers (e.g., D/L epimers) using chiral columns or ion mobility spectrometry.
LC-MS Mass Accuracy : Verify deconvolution algorithms for multiply charged ions, which may misassign peaks in complex mixtures.
- Resolution : Combine orthogonal techniques:
- 2D-LC : Pair size-exclusion with reverse-phase chromatography.
- High-Resolution MS : Use Q-TOF or Orbitrap systems to distinguish isobaric species.
- NMR : Assign stereochemistry via NOESY or ROESY for Pro/Lys conformers .
Q. What are the applications of this compound in designing stimuli-responsive hydrogels for drug delivery?
- Methodological Answer :
- Hydrogel Fabrication :
Self-Assembly : Utilize the amphiphilic nature of this compound under physiological pH (e.g., pH 7.4) to form β-sheet-rich fibrils.
Crosslinking : Introduce photo-responsive groups (e.g., nitrobenzyl) for UV-triggered release.
- Functionalization : Conjugate bioactive motifs (e.g., RGD sequences) to enhance cell adhesion.
- Characterization : Use TEM for morphology, rheology for mechanical properties, and fluorescence spectroscopy for payload release kinetics .
Troubleshooting and Optimization
Q. Why does this compound exhibit low solubility in common SPPS solvents, and how can this be addressed?
- Methodological Answer :
- Cause : The Boc group on lysine and Pro’s cyclic structure increase hydrophobicity.
- Solutions :
Solvent Optimization : Use DMF:DCM (1:1) mixtures or additive-assisted solvents (e.g., 0.1 M Hünig’s base).
Ultrasound-Assisted Dissolution : Sonicate at 40 kHz for 10–15 minutes.
Temperature Control : Warm to 40°C with stirring, but avoid prolonged heating to prevent degradation .
Q. How to optimize the Boc deprotection step for this compound without cleaving side-chain protecting groups?
- Methodological Answer :
- Selective Deprotection : Use TFA in DCM (1:99 v/v) for 10 minutes to remove Boc while retaining Fmoc and other acid-labile groups (e.g., Trt).
- Monitoring : Track deprotection via FT-IR (disappearance of Boc carbonyl peak at ~1680 cm⁻¹) or ninhydrin test.
- Neutralization : Quench residual TFA with 5% DIEA in DMF to prevent premature Fmoc cleavage .
Analytical Characterization
Q. What advanced analytical techniques validate the structural integrity of this compound post-synthesis?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in DMSO-d6 or CDCl3 to confirm Fmoc (δ 7.2–7.8 ppm), Boc (δ 1.4 ppm), and Pro backbone (δ 3.1–4.3 ppm).
- HRMS : Exact mass analysis (e.g., [M+H]+ expected for C26H32N2O6: 468.5 g/mol).
- X-ray Crystallography : For single crystals grown in DMF/ether, resolve stereochemistry and packing motifs.
- Circular Dichroism (CD) : Detect α-helix or β-sheet propensity in peptide sequences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
